Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-

Nucleoside Synthesis Glycosylation Regioselectivity

Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (CAS 54230-57-8) is a trimethylsilyl (TMS)-protected derivative of N-acetylcytosine, belonging to the class of silylated pyrimidine heterocycles. It serves as a protected intermediate in nucleoside and nucleotide synthesis, wherein the TMS group enhances solubility in organic solvents and masks the reactive 2-oxo moiety during glycosylation reactions.

Molecular Formula C9H15N3O2Si
Molecular Weight 225.32 g/mol
CAS No. 54230-57-8
Cat. No. B11882939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
CAS54230-57-8
Molecular FormulaC9H15N3O2Si
Molecular Weight225.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=NC=C1)O[Si](C)(C)C
InChIInChI=1S/C9H15N3O2Si/c1-7(13)11-8-5-6-10-9(12-8)14-15(2,3)4/h5-6H,1-4H3,(H,10,11,12,13)
InChIKeyKMMZFCGPXXCJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (CAS 54230-57-8): Core Identity and Procurement Context


Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (CAS 54230-57-8) is a trimethylsilyl (TMS)-protected derivative of N-acetylcytosine, belonging to the class of silylated pyrimidine heterocycles [1]. It serves as a protected intermediate in nucleoside and nucleotide synthesis, wherein the TMS group enhances solubility in organic solvents and masks the reactive 2-oxo moiety during glycosylation reactions [2]. The compound is commercially available from multiple suppliers with catalog purities typically reported at 97% .

Why In-Class Silylated Pyrimidines Cannot Substitute for Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (CAS 54230-57-8)


Generic substitution among silylated pyrimidines is not viable due to the compound's precise regioselective protection pattern: a single TMS group at the 2-position of the pyrimidine ring, with the N4-position bearing an acetyl group [1]. In contrast, closely related compounds such as 2,4-bis(trimethylsilyloxy)pyrimidine (CAS 10457-14-4) contain TMS protection at both the 2- and 4-positions, while bis(trimethylsilyl)-N-acetylcytosine (CAS 18027-23-1) incorporates an additional TMS group on the N4-nitrogen . This differential protection dictates the regiochemical outcome of glycosylation reactions and governs compatibility with downstream deprotection protocols [2].

Quantitative Differentiation Evidence for Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (CAS 54230-57-8) vs. Analogs


Regioselective Glycosylation: Single 2-O-TMS Protection Enables Targeted N1-Coupling

CAS 54230-57-8 serves as the protected N-acetylcytosine component in stereoselective glycosylation to yield the antiviral nucleoside analog (-)-L-β-dioxolane-C, an agent with demonstrated anti-HIV and anti-HBV activity [1]. The compound's single 2-O-TMS protection leaves the N1-position available for coupling, enabling glycosylation to proceed with regiospecificity that would not be achievable with unprotected N-acetylcytosine (which has poor organic solubility) or with the fully protected bis(trimethylsilyl)-N-acetylcytosine (which would require an additional N4-TMS deprotection step) [2].

Nucleoside Synthesis Glycosylation Regioselectivity Silyl Protection

Synthetic Accessibility: Distinct Route from Unprotected N-Acetylcytosine

CAS 54230-57-8 is generated by silylation of N-acetylcytosine, yielding a compound with a molecular formula of C9H15N3O2Si and a molecular weight of 225.32 g/mol [1]. This contrasts with the bis-silylated derivative bis(trimethylsilyl)-N-acetylcytosine (CAS 18027-23-1), which has the formula C12H23N3O2Si2 and a molecular weight of 297.50 g/mol . The difference of 72.18 g/mol (one TMS group) alters the compound's physical properties and handling characteristics.

Silylation Synthetic Methodology Process Chemistry N-Acetylcytosine Derivatives

Structural Distinction from 2,4-Bis(trimethylsilyloxy)pyrimidine Dictates Nucleobase Identity

CAS 54230-57-8 is a cytosine-derived synthon bearing an N4-acetyl group, whereas 2,4-bis(trimethylsilyloxy)pyrimidine (CAS 10457-14-4) is a uracil-derived synthon lacking the 4-amino functionality [1]. Condensation reactions using 2,4-bis(trimethylsilyloxy)pyrimidine yield uracil nucleosides; the yields for such alkylation reactions have been reported in the range of 62-83% [2]. CAS 54230-57-8, by contrast, yields N-acetylcytosine-containing nucleosides, which are pharmacologically distinct from uracil derivatives [1].

Pyrimidine Nucleobases Uracil vs. Cytosine Derivatives Silyl Protection Nucleoside Coupling

Validated Application Scenarios for Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (CAS 54230-57-8)


Synthesis of Anti-HIV and Anti-HBV L-Nucleoside Analogs via Stereoselective Glycosylation

CAS 54230-57-8 is the requisite protected cytosine component for synthesizing (-)-L-β-dioxolane-C, an L-nucleoside analog with demonstrated anti-HIV and anti-HBV activity [1]. The compound undergoes coupling with an acetoxy dioxolane electrophile in the presence of trimethylsilyl triflate to generate a mixture of anomers, from which the desired β-anomer is isolated via column chromatography and subsequently deprotected with methanolic ammonia [1]. This route has been validated in peer-reviewed literature for producing biologically active L-nucleosides.

Regioselective Synthesis of N1-Substituted Cytosine Derivatives

The single 2-O-TMS protection pattern of CAS 54230-57-8 directs electrophilic attack to the N1 position of the pyrimidine ring while leaving the N4-acetyl group intact [2]. This regioselectivity is exploited in the synthesis of N1-alkylated and N1-glycosylated cytosine derivatives where retention of the N4-acetyl moiety is required for subsequent transformations or for the biological activity of the final deprotected nucleoside.

Process Chemistry for Protected Cytosine Building Blocks

CAS 54230-57-8 is employed as a building block in multi-step nucleoside syntheses where the acetyl protecting group at N4 provides orthogonal stability relative to the TMS group at the 2-position [2]. The TMS group is cleaved under mild aqueous or methanolic conditions during workup, whereas the N4-acetyl group requires more forcing basic or ammoniacal conditions for removal, enabling sequential deprotection strategies [1]. This orthogonal protection is critical for synthetic routes involving multiple sensitive functional groups.

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